2-N-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-YL)benzimidazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole involves several key steps:
Acylation Reaction: This step involves the acylation of an appropriate starting material to obtain an intermediate.
Nitration Reaction: The intermediate undergoes nitration to form 3-methyl-4-butyrylamino-5-nitrobenzoic acid.
Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure to form N-[2-methyl-4-(1-methylbenzimidazole)-2-yl-6-nitrophenyl]butyramide.
Reduction and Cyclization: Finally, the intermediate undergoes reduction and cyclization to yield 2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of N-methyl-O-phenylene-diamine with 2-N-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using phosphorous oxychloride in a non-polar solvent such as xylene, 1,4-dioxane, or toluene. The reaction is carried out at 100-110°C for 5-15 hours, followed by crystallization using non-aqueous organic solvents like ethyl acetate or isopropyl acetate .
Chemical Reactions Analysis
Types of Reactions
2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, non-polar solvents (xylene, 1,4-dioxane, toluene), and reducing agents. The reactions are typically carried out at elevated temperatures ranging from 40°C to 110°C .
Major Products Formed
The major products formed from these reactions include various intermediates such as 3-methyl-4-butyrylamino-5-nitrobenzoic acid and N-[2-methyl-4-(1-methylbenzimidazole)-2-yl-6-nitrophenyl]butyramide, which eventually lead to the formation of 2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole .
Scientific Research Applications
2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, in antihypertensive drugs, it acts as an antagonist to angiotensin II receptors, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: A well-known antihypertensive drug that shares a similar benzimidazole structure.
2,5’-bi-1H-benzimidazole: Another compound with a similar benzimidazole core.
Uniqueness
2-N-Propyl-4-methyl-6-(1’-methylbenzimidazol-2’-YL)benzimidazole is unique due to its specific combination of propyl, methyl, and benzimidazole functional groups, which confer distinct chemical and biological properties. Its high purity and yield in industrial production also make it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C18H18N4 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole |
InChI |
InChI=1S/C18H18N4/c1-3-6-16-19-15-10-9-12(11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
SBBVIMUTABACJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC(=C2C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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